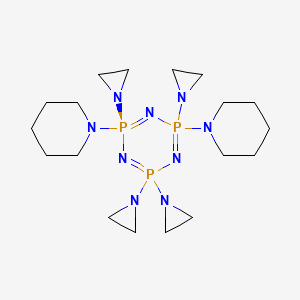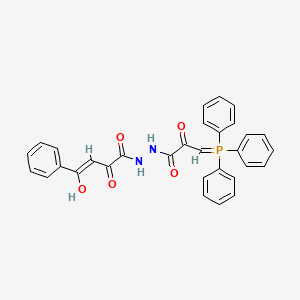![molecular formula C13H25Cl2NO3 B12714878 [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride CAS No. 93804-78-5](/img/structure/B12714878.png)
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride is a cationic compound with the molecular formula C13H25Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves the reaction of diethylamine with 3-chloro-2-hydroxypropyl chloride and 2-[(2-methyl-1-oxoallyl)oxy]ethyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the compound is produced using a semi-continuous emulsion polymerization process. This method involves combining the functional cationic monomer with conventional monomers like methyl methacrylate and butyl acrylate. The resulting latex exhibits cationic properties and improved stability, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the 2-[(2-methyl-1-oxoallyl)oxy]ethyl group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen chloride for addition reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include substituted derivatives and addition products, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
[3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a cation-generating agent for cellulose cationization and in the synthesis of cationic polyacrylate latex.
Biology: Employed in the resolution of enantiomers and the synthesis of cationic glycogen.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and textiles due to its cationic properties.
Wirkmechanismus
The mechanism of action of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, leading to various effects such as antimicrobial activity and enhanced adhesion properties . The molecular targets include cell membranes and other negatively charged biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic compound used for similar applications.
(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride: A closely related compound with slight variations in its structure.
Uniqueness
The uniqueness of [3-Chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride lies in its specific combination of functional groups, which confer distinct cationic properties and reactivity. This makes it particularly suitable for applications requiring strong cationic interactions and stability.
Eigenschaften
CAS-Nummer |
93804-78-5 |
|---|---|
Molekularformel |
C13H25Cl2NO3 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H25ClNO3.ClH/c1-5-15(6-2,10-12(16)9-14)7-8-18-13(17)11(3)4;/h12,16H,3,5-10H2,1-2,4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UBFIULPXXGFOHV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CCOC(=O)C(=C)C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


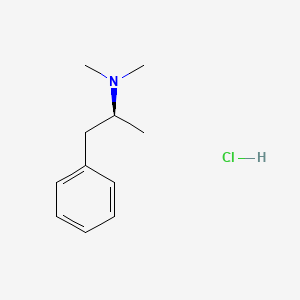
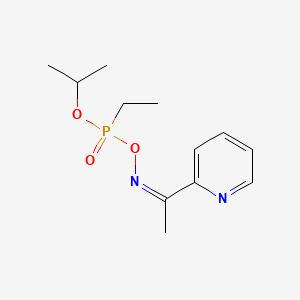
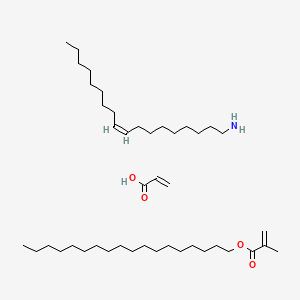
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)

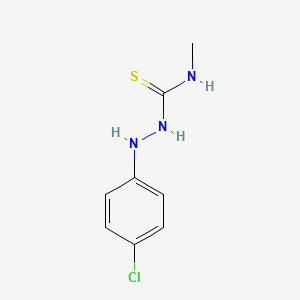
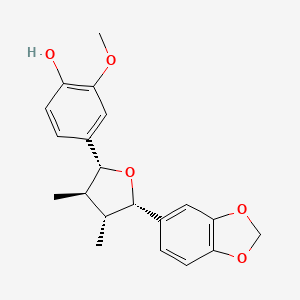
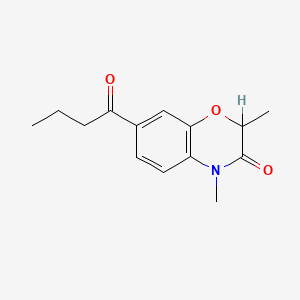


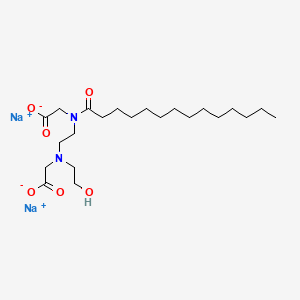
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
